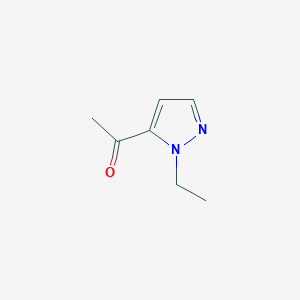
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Übersicht
Beschreibung
“N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” is a chemical compound with the molecular formula C13H19N3O2 . It has a molecular weight of 249.31 g/mol .
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” consists of a piperidine ring substituted with a dimethylamino group and a 4-nitrophenyl group .Physical And Chemical Properties Analysis
The boiling point of “N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” is predicted to be 399.4±37.0 °C . The compound should be stored sealed in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Kinetics and Reaction Mechanisms
Reactions with Piperidine and Pyrrolidine Bases
The reaction kinetics of compounds similar to N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine with piperidine and pyrrolidine bases have been studied in various solvents. These studies provide insights into complex reaction pathways and intermediates formed during the reactions (Jarczewski, Schroeder, & Dworniczak, 1986).
Influence of Ionic Liquids on Reaction Rates
The rate and mechanism of reactions involving piperidine and similar compounds in different ionic liquids have been investigated. This research helps understand the medium effects on such reactions and their rate constants (Millán et al., 2013).
Structural Analysis and Molecular Interactions
Crystal Structure Analysis
Studies have focused on the crystal structure analysis of compounds formed from reactions involving similar structures to N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. This includes analyzing the dihydrothiophen ring and its steric hindrances, providing valuable information on molecular geometry and intermolecular interactions (Mugnoli et al., 1980).
Formation and Stability of Complexes
Research includes the formation of complexes through nucleophilic reactions, examining how factors like steric crowding affect the stability and rate of these reactions (Crampton & Routledge, 1984).
Nucleophilic Substitution Reactions
Mechanisms of Nucleophilic Substitution
The mechanisms involved in nucleophilic substitution reactions with secondary amines, including the formation of σ-adducts and intermediates, have been explored. This research provides insights into the reaction dynamics of similar compounds (Bartolotta et al., 1984).
Reactivity and Steric Effects
Studies on the nitrosation of amines, including piperidine and its derivatives, offer insights into steric effects and the influence of substituents on reactivity. This research is relevant for understanding the reactivity patterns of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine (Jones, Lijinsky, & Singer, 1974).
Synthesis and Modification Processes
Light-promoted N,N-dimethylation
Innovative methods like light-promoted N,N-dimethylation of amine and nitro compounds catalyzed by Pd/TiO2 have been explored. Such methods could potentially be applied to the modification of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine (Lina Zhang et al., 2015).
Molecular Structure Investigations
Synthesis and structural analysis of new compounds incorporating similar moieties to N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine have been conducted. These studies involve molecular structure investigations using techniques like X-ray crystallography and DFT calculations, crucial for understanding the chemical properties and potential applications (Shawish et al., 2021).
Safety And Hazards
The compound has a signal word of “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14(2)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(17)18/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTNQAZYWLBDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454732 | |
| Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
CAS RN |
211247-60-8 | |
| Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)



